molecular formula C21H21BrN2O2 B2584493 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one CAS No. 1025240-27-0

3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one

Cat. No. B2584493
CAS RN: 1025240-27-0
M. Wt: 413.315
InChI Key: YDXIAAYPLSGGBH-LGMDPLHJSA-N
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Description

Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available .

Scientific Research Applications

Hydrogen-Bonded Structures

Research by Abonía et al. (2007) and Trilleras et al. (2008) has focused on the hydrogen-bonded structures of related pyrazoles and pyrazolines. These studies reveal intricate hydrogen bonding patterns, contributing to our understanding of molecular interactions and crystal structures in compounds similar to 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one (Abonía et al., 2007); (Trilleras et al., 2008).

Acoustic Properties in Solvents

Ikhe et al. (2005) conducted studies on the acoustic properties of substituted pyrazolines in solvents like dioxane. This research provides insights into solute-solvent interactions and could be relevant for understanding the behavior of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one in different environments (Ikhe et al., 2005).

Synthesis and Characterization

The work of Becerra et al. (2021) on the efficient synthesis and characterization of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, could provide a basis for the synthesis and analysis of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one (Becerra et al., 2021).

Spectroscopic and Spectrophotometric Investigations

Hayvalı et al. (2010) investigated the spectroscopic and spectrophotometric properties of pyrazole derivatives. Such studies are crucial for understanding the physical and chemical properties of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one (Hayvalı et al., 2010).

Corrosion Inhibition in Petroleum Industry

Singh et al. (2020) explored the use of pyrazol derivatives as corrosion inhibitors in the petroleum industry. This suggests potential applications of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one in industrial contexts (Singh et al., 2020).

Photophysical Properties and Applications

Hu et al. (2013) studied the photophysical properties and potential optoelectronic applications of pyrene derivatives. Research like this can inform the potential uses of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one in electronic and photonic devices (Hu et al., 2013).

properties

IUPAC Name

(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-5-tert-butyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c1-21(2,3)19-17(13-14-12-15(22)10-11-18(14)26-4)20(25)24(23-19)16-8-6-5-7-9-16/h5-13H,1-4H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXIAAYPLSGGBH-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Br)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one

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